molecular formula C15H15F3N2O2S B12762780 Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate CAS No. 93923-94-5

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate

Cat. No.: B12762780
CAS No.: 93923-94-5
M. Wt: 344.4 g/mol
InChI Key: RZQNJAZKCZDNHY-UHFFFAOYSA-N
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Description

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with a trifluoromethylphenyl group at position 3, an amino group at position 4, and a butyl ester at position 3. The isothiazole ring (a five-membered aromatic system containing sulfur and nitrogen at positions 1 and 2, respectively) distinguishes it from thiazole derivatives, which have adjacent sulfur and nitrogen atoms. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group may facilitate hydrogen bonding in biological interactions.

Properties

CAS No.

93923-94-5

Molecular Formula

C15H15F3N2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

butyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C15H15F3N2O2S/c1-2-3-7-22-14(21)13-11(19)12(20-23-13)9-5-4-6-10(8-9)15(16,17)18/h4-6,8H,2-3,7,19H2,1H3

InChI Key

RZQNJAZKCZDNHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

Chemical Reactions Analysis

EINECS 300-185-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and various inorganic anions such as fluoride, chloride, nitrate, nitrite, bromide, phosphate, and sulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EINECS 300-185-0 has a wide range of scientific research applications. It is used in chemistry for various analytical techniques, including chromatography. In biology, it is used for studying cellular processes and metabolic pathways. In medicine, it is utilized in diagnostic reagents and preservatives due to its broad-spectrum antimicrobial activity . Industrial applications include its use in the production of high-purity chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 300-185-0 involves its ability to penetrate cell membranes and inhibit specific enzymes within the cell. It targets enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase . By disrupting these metabolic pathways, the compound effectively inhibits microbial growth and preserves the integrity of diagnostic reagents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Position 3 Substituent Position 4/5 Substituent Ester/Functional Group
Target Compound Isothiazole 3-(Trifluoromethyl)phenyl 4-Amino Butyl carboxylate (position 5)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl... (, m) Thiazole Benzyl, oxazolidine, imidazolidinone 2-Oxooxazolidine-3-carboxylate Thiazol-5-ylmethyl ester
Thiazol-5-ylmethyl (5-t-butoxycarbonylamino) (, n) Thiazole Hydroxy, diphenylhexane t-Butoxycarbonylamino Thiazol-5-ylmethyl carbamate
Thiazol-5-ylmethyl (5-isobutoxycarbonylamino) (, o) Thiazole Hydroxy, diphenylhexane Isobutoxycarbonylamino Thiazol-5-ylmethyl carbamate

Core Heterocyclic Ring Differences

  • Isothiazole vs. Thiazole : The target compound’s isothiazole ring (S at position 1, N at position 2) exhibits distinct electronic properties compared to thiazole (S at position 1, N at position 3). Isothiazoles generally display higher ring strain and reactivity, which may influence metabolic stability and synthetic accessibility .
  • Impact of Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl substituent in the target compound enhances lipophilicity (logP ~3.5–4.0, estimated) compared to the benzyl or diphenylhexane groups in analogs (logP ~2.8–3.2). This could improve membrane permeability in biological systems.

Substituent Effects on Pharmacological Potential

  • Amino Group at Position 4: The 4-amino group in the target compound may enable hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike the t-butoxycarbonylamino or oxazolidine groups in analogs. This feature could enhance binding affinity but may also increase susceptibility to oxidative metabolism.
  • Ester Groups: The butyl carboxylate ester (target) versus thiazolylmethyl carbamate (–4) impacts solubility and hydrolysis rates.

Methodological Considerations in Structural Analysis

The structural determination of such compounds often relies on tools like SHELX (for crystallographic refinement) and UCSF Chimera (for 3D visualization). For instance, SHELXL’s precision in handling small-molecule crystallography ensures accurate bond-length and angle measurements , while Chimera’s extension capabilities (e.g., Volume Viewer) aid in analyzing electron density maps or docking studies .

Biological Activity

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a butyl group attached to an isothiazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that isothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that isothiazole derivatives can effectively inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Isothiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that derivatives like this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory cytokines and mediators, providing a therapeutic avenue for treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : It could modulate pathways associated with cell survival and apoptosis, impacting cancer cell viability.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that isothiazoles can influence ROS levels, which play a critical role in cellular signaling and stress responses.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization reactions involving thioketones or thioamides. The following table summarizes some synthetic approaches:

Synthesis Method Reagents Conditions Yield
Cyclization with thioketonesThioketone, amineHeat, solventHigh
Reaction with thioamidesThioamide, alkyl halideBase-catalyzedModerate
Nucleophilic substitutionTrifluoromethyl phenolRefluxVariable

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various isothiazole derivatives, including this compound, demonstrating significant inhibition of tumor cell lines with IC50 values indicating potent activity .
  • Inflammation Model Testing : In vivo testing on animal models showed that administration of the compound led to a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis .

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